

Physical and chemical characteristics of phenylmethanethiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Benzyl mercaptan*

Cat. No.: B042178

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Characteristics of Phenylmethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylmethanethiol (CAS No. 100-53-8), also commonly known as **benzyl mercaptan**, is an organosulfur compound with the formula $C_6H_5CH_2SH$.^[1] It is a valuable intermediate in organic synthesis and is recognized for its potent, characteristic odor.^[2] This technical guide provides a comprehensive overview of the physical and chemical properties of phenylmethanethiol, including tabulated quantitative data for easy reference. Detailed experimental protocols for its synthesis and a key chemical transformation are provided, along with visualizations of these processes to aid in laboratory application. This document is intended to serve as a thorough resource for researchers and professionals in the fields of chemistry and drug development.

Physical Characteristics

Phenylmethanethiol is a colorless to light yellow liquid at room temperature.^[3] It is characterized by a strong, repulsive, garlic-like or onion-like odor.^{[2][4]} The odor threshold for phenylmethanethiol is very low, reported to be as low as 2.6 parts per billion (ppb).^[5] It is sparingly soluble in water but is soluble in organic solvents such as ethanol, ether, and carbon disulfide.^[4]

Summary of Physical Properties

The key physical properties of phenylmethanethiol are summarized in the table below for quick reference.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₈ S	[3]
Molecular Weight	124.21 g/mol	[1]
Appearance	Clear, colorless to light yellow liquid	[3]
Odor	Strong, garlic-like, onion-like	[2][4]
Melting Point	-29 °C to -30 °C	[6][7]
Boiling Point	194-195 °C	[3]
Density	1.058 g/mL at 25 °C	[3]
Refractive Index (n ²⁰ /D)	1.575	[3]
Flash Point	70 °C (158 °F)	[3]
Vapor Pressure	0.591 mmHg at 25 °C	[3]
Vapor Density	>4 (air = 1)	[3]
Water Solubility	Not miscible or difficult to mix	[3]
Solubility in other solvents	Soluble in ethanol, ether, carbon disulfide	[4]

Chemical Characteristics

The chemical reactivity of phenylmethanethiol is primarily dictated by the thiol (-SH) functional group. It is an acidic compound with a pKa of approximately 9.43, making it susceptible to deprotonation by bases.[3] Phenylmethanethiol is also sensitive to air, undergoing oxidation to form dibenzyl disulfide.[2] It can react vigorously with strong oxidizing agents.[1] Upon heating to decomposition, it emits toxic fumes of sulfur oxides.[1]

Acidity and Basicity

With a pKa of 9.43, phenylmethanethiol is a weak acid.[3] The thiol proton can be abstracted by a suitable base to form the thiolate anion, which is a potent nucleophile.

Oxidation

One of the most common reactions of phenylmethanethiol is its oxidation to dibenzyl disulfide. This can occur upon exposure to air and can be accelerated by the presence of oxidizing agents.[2]

Spectral Data

- ^1H NMR: The proton NMR spectrum shows characteristic signals for the aromatic protons, the methylene protons, and the thiol proton.
- ^{13}C NMR: The carbon NMR spectrum displays distinct peaks for the carbons of the phenyl group and the methylene carbon.
- IR Spectroscopy: The infrared spectrum exhibits a characteristic S-H stretching vibration.
- Mass Spectrometry: The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[8]

Experimental Protocols

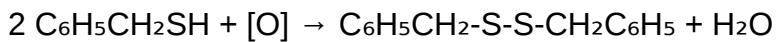
Synthesis of Phenylmethanethiol

A common method for the preparation of phenylmethanethiol is the reaction of benzyl chloride with an alkali metal hydrosulfide, such as sodium hydrosulfide.[9]

Reaction:

Procedure:

- In a well-ventilated fume hood, a reaction vessel equipped with a stirrer, thermometer, and a means for controlling the atmosphere is charged with a solution of sodium hydrosulfide in a

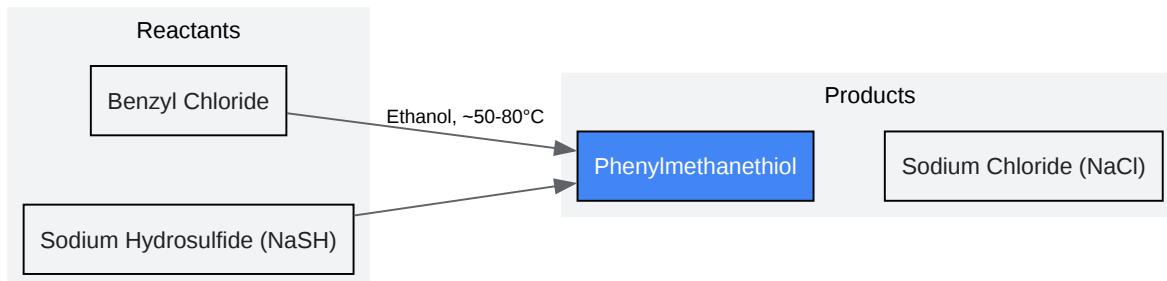

suitable solvent (e.g., ethanol).

- The solution is maintained under an inert atmosphere (e.g., nitrogen or argon).
- Benzyl chloride is added dropwise to the stirred solution, maintaining the reaction temperature at approximately 50°C.[9]
- The reaction is monitored for completeness (e.g., by gas chromatography) until about 90% of the benzyl chloride has been converted.[9]
- To drive the reaction to completion, the temperature is then raised to about 80°C for a short period.[9]
- After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent.
- The organic layer is washed, dried, and the solvent is removed under reduced pressure.
- The crude phenylmethanethiol is then purified by vacuum distillation.

Oxidation of Phenylmethanethiol to Dibenzyl Disulfide

This protocol describes a general method for the oxidation of a thiol to its corresponding disulfide using an oxidizing agent.

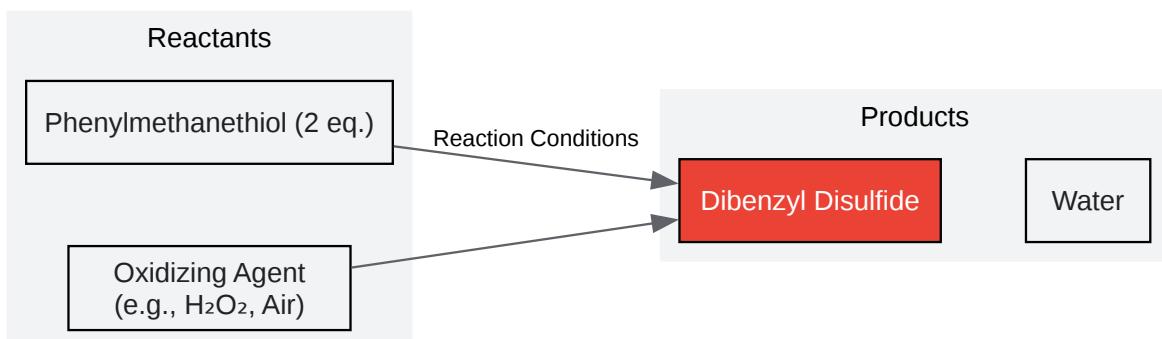
Reaction:


Procedure:

- Phenylmethanethiol is dissolved in a suitable solvent in a reaction flask.
- An oxidizing agent (e.g., hydrogen peroxide, or air in the presence of a catalyst) is added to the solution.[5]
- The reaction mixture is stirred at a controlled temperature.

- The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).
- Upon completion, the reaction is worked up to isolate the dibenzyl disulfide. This may involve extraction, washing, and solvent removal.
- The crude product can be purified by recrystallization or chromatography.

Visualizations


Synthesis of Phenylmethanethiol

[Click to download full resolution via product page](#)

Caption: Synthesis of Phenylmethanethiol from Benzyl Chloride.

Oxidation of Phenylmethanethiol

[Click to download full resolution via product page](#)

Caption: Oxidation of Phenylmethanethiol to Dibenzyl Disulfide.

Safety and Handling

Phenylmethanethiol is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[9] It is harmful if swallowed and toxic if inhaled.[4] Wear suitable protective clothing, gloves, and eye/face protection.[4] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] This material and its container must be disposed of as hazardous waste.[4]

Conclusion

Phenylmethanethiol is a versatile chemical with well-defined physical and chemical properties. Its reactivity, centered on the thiol group, allows for its use as a key intermediate in the synthesis of a variety of organic compounds. This guide provides essential data and procedural information to support its safe and effective use in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzenemethanethiol [webbook.nist.gov]
- 2. rsc.org [rsc.org]
- 3. Benzenemethanethiol [webbook.nist.gov]
- 4. Human Metabolome Database: Showing metabocard for Phenylmethanethiol (HMDB0029633) [hmdb.ca]
- 5. US6051740A - Oxidation of mercaptans to disulfides - Google Patents [patents.google.com]
- 6. Benzenemethanethiol [webbook.nist.gov]
- 7. Showing Compound Phenylmethanethiol (FDB000803) - FooDB [foodb.ca]

- 8. Benzyl mercaptan | C7H8S | CID 7509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. US4740623A - Method for preparation of benzyl mercaptan - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Physical and chemical characteristics of phenylmethanethiol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b042178#physical-and-chemical-characteristics-of-phenylmethanethiol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com